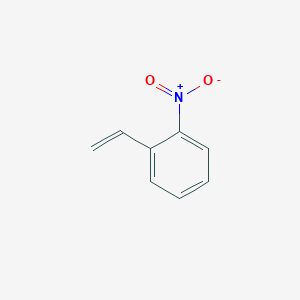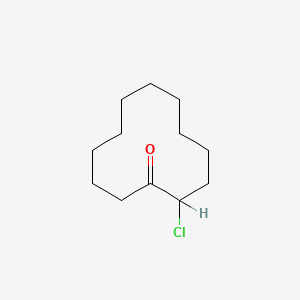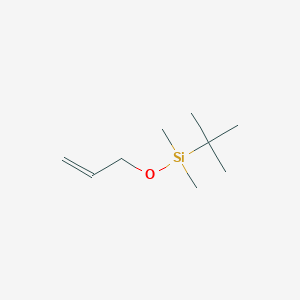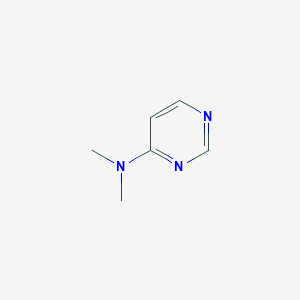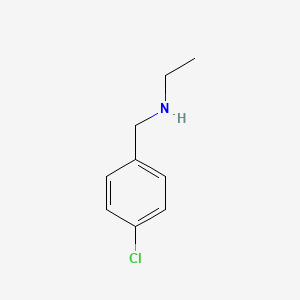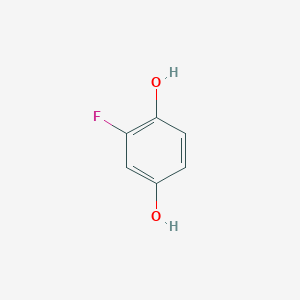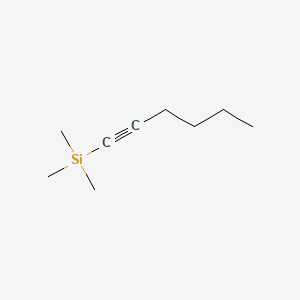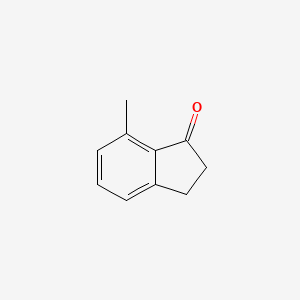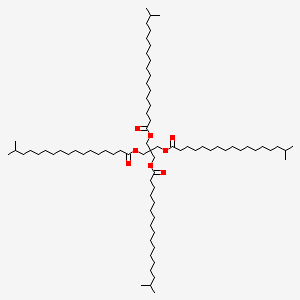
Pentaerythritol tetraisostearate
概要
説明
Pentaerythritol tetraisostearate is a synthetic ester derived from pentaerythritol and isostearic acid. It is widely used in the cosmetic industry as an emollient, skin conditioning agent, and viscosity-increasing agent. This compound is known for its excellent spreadability, pigment-wetting ability, and high levels of gloss and water resistance .
作用機序
Target of Action
Pentaerythritol Tetraisostearate is primarily targeted at the skin’s surface . It is an emollient ester derived from isostearic acid . Its primary role is to provide a cushiony feel with excellent spreadability and pigment-wetting ability .
Mode of Action
This compound interacts with the skin by forming a water-repellent, long-lasting lipid film that serves as a protective barrier to prevent moisture loss . It remains at the skin surface due to its high molecular weight and low migration . This results in a prominent, soft, cushiony, lubricious feel .
Biochemical Pathways
This compound affects the skin’s hydration pathway. By forming a protective barrier on the skin, it prevents the loss of moisture, thereby maintaining the hydration of the skin . This leads to greater integrity of the epidermal layer, as all the cells can maintain their proper shape and strength .
Pharmacokinetics
The pharmacokinetics of this compound primarily involve its interaction with the skin. Due to its high molecular weight and low migration, it remains at the skin surface . This results in a long-lasting effect and high substantivity . .
Result of Action
The action of this compound results in a number of molecular and cellular effects. It provides unusually high levels of gloss, substantivity, and water resistance . It also conditions the skin, making it softer and more hydrated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is cold-processable, vegetable-derived, and biodegradable . This suggests that it can remain stable and effective in a variety of environmental conditions.
生化学分析
Biochemical Properties
Pentaerythritol Tetraisostearate is an emollient ester derived from isostearic acid . It provides unusually high levels of gloss, substantivity, and water resistance . Due to its high molecular weight and low migration, this compound remains at the skin surface, providing a prominent, soft, cushiony, lubricious feel .
Cellular Effects
This compound forms a water-repellent, long-lasting lipid film that serves as a protective barrier to prevent moisture loss . This suggests that it may influence cell function by affecting the hydration status of cells and the integrity of the epidermal layer .
Molecular Mechanism
Its ability to form a protective lipid film suggests that it may interact with biomolecules at the skin surface .
Temporal Effects in Laboratory Settings
Due to its high molecular weight and low migration, it is known to remain at the skin surface, providing a long-lasting effect .
Metabolic Pathways
It is derived from isostearic acid, suggesting that it may be metabolized through fatty acid metabolic pathways .
Transport and Distribution
Due to its high molecular weight and low migration, this compound is known to remain at the skin surface . This suggests that its transport and distribution within cells and tissues may be limited.
Subcellular Localization
Due to its high molecular weight and low migration, it is known to remain at the skin surface .
準備方法
Synthetic Routes and Reaction Conditions
Pentaerythritol tetraisostearate is synthesized through the esterification of pentaerythritol with isostearic acid. The reaction typically involves heating pentaerythritol and isostearic acid in a molar ratio of 1:4.0-4.2 in the presence of a catalyst. The reaction is carried out at a temperature range of 140 to 150°C for 4 to 5 hours . The product is then purified by reducing pressure and removing any organic solvents and water through distillation .
Industrial Production Methods
The industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of conventional enamel reaction kettles and mild reaction conditions makes the process energy-efficient and suitable for large-scale production .
化学反応の分析
Types of Reactions
Pentaerythritol tetraisostearate primarily undergoes esterification reactions. It is formed by the reaction of pentaerythritol with isostearic acid, resulting in the formation of ester bonds .
Common Reagents and Conditions
Reagents: Pentaerythritol, isostearic acid, catalysts (e.g., protonic acids like p-toluenesulfonic acid or Lewis acids like ferric trichloride).
Conditions: Temperature range of 100 to 160°C, vacuum pressure of -0.1 to -0.05 MPa, reaction time of 0.5 to 12 hours.
Major Products
The major product of the esterification reaction is this compound, which is a high-quality, light-colored liquid oil with excellent thermal stability and skin adhesion properties .
科学的研究の応用
Pentaerythritol tetraisostearate has various applications in scientific research and industry:
類似化合物との比較
Similar Compounds
Pentaerythritol tetranitrate: A nitrate ester used as a vasodilator and explosive.
Pentaerythritol tetraacetate: Used as a polymer cross-linking agent.
Pentaerythritol tetracaprylate/tetracaprate: Used in cosmetics as an emollient and skin conditioning agent.
Uniqueness
Pentaerythritol tetraisostearate is unique due to its high molecular weight, excellent spreadability, and pigment-wetting ability. It provides high levels of gloss, substantivity, and water resistance, making it particularly valuable in cosmetic formulations .
特性
IUPAC Name |
[3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H148O8/c1-69(2)57-49-41-33-25-17-9-13-21-29-37-45-53-61-73(78)82-65-77(66-83-74(79)62-54-46-38-30-22-14-10-18-26-34-42-50-58-70(3)4,67-84-75(80)63-55-47-39-31-23-15-11-19-27-35-43-51-59-71(5)6)68-85-76(81)64-56-48-40-32-24-16-12-20-28-36-44-52-60-72(7)8/h69-72H,9-68H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGFSDGXTDNTCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC(C)C)(COC(=O)CCCCCCCCCCCCCCC(C)C)COC(=O)CCCCCCCCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H148O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894450 | |
| Record name | Pentaerythrityl tetraisostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid | |
| Record name | Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
62125-22-8 | |
| Record name | Pentaerythrityl tetraisostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062125228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanoic acid, 1,1'-[2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentaerythrityl tetraisostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-bis[[(1-oxoisooctadecyl)oxy]methyl]-1,3-propanediyl bis(isooctadecanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTAERYTHRITYL TETRAISOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D7IK5483F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using SO42-/TiO2-Al2O3 solid superacid as a catalyst for synthesizing pentaerythritol tetraisostearate?
A1: Research indicates that the SO42-/TiO2-Al2O3 solid superacid demonstrates several advantages as a catalyst in the esterification of pentaerythritol and isostearic acid to produce this compound []. Firstly, it exhibits high catalytic activity, resulting in a high esterifying conversion rate of over 97% []. Secondly, the catalyst demonstrates good reaction selectivity, leading to the desired product with minimal byproducts []. Lastly, it can be reused multiple times without a significant decrease in its catalytic activity, making it a cost-effective option for industrial applications [].
Q2: What is the impact of reaction conditions on the synthesis of this compound?
A2: The efficiency of this compound synthesis is significantly influenced by various reaction parameters. Studies have shown that optimizing the molar ratio of isostearic acid to pentaerythritol, catalyst dosage, reaction temperature, and reaction time is crucial for maximizing yield and purity []. For instance, employing a molar ratio of 4.3:1 (isostearic acid: pentaerythritol), a catalyst dosage of 0.060% of the total reactant mass, a reaction temperature of 230°C, and a reaction time of 10 hours proved to be the optimal conditions for achieving high conversion rates [].
Q3: How is the synthesized this compound characterized?
A3: Fourier-transform infrared spectroscopy (FTIR) is employed to characterize the synthesized this compound []. This technique helps to confirm the formation of the desired product by analyzing its characteristic functional groups and their corresponding vibrations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



